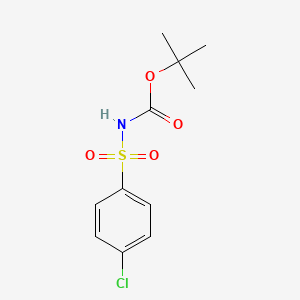

N-boc-4-chlorobenzenesulfonamide

Description

N-Boc-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group and a tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, as it is stable under basic conditions but readily cleaved under acidic conditions. The 4-chloro substituent on the benzene ring introduces electron-withdrawing effects, which may enhance the sulfonamide’s acidity and influence its reactivity or binding properties in pharmaceutical applications . This compound is typically employed as an intermediate in drug discovery, leveraging the sulfonamide moiety’s role in biological target interactions.

Properties

Molecular Formula |

C11H14ClNO4S |

|---|---|

Molecular Weight |

291.75 g/mol |

IUPAC Name |

tert-butyl N-(4-chlorophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |

InChI Key |

KIAOVBQYQHQHGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-boc-4-chlorobenzenesulfonamide typically involves the reaction of p-chlorophenylsulfonyl chloride with tert-butoxycarbonylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-boc-4-chlorobenzenesulfonamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-boc-4-chlorobenzenesulfonamide can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The primary product is the free amine, p-chlorophenylsulfonamide.

Scientific Research Applications

Chemistry: N-boc-4-chlorobenzenesulfonamide is widely used as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amines, facilitating multi-step synthetic processes.

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein analogs. The Boc group provides stability to the amine functionality during various chemical transformations.

Industry: In the pharmaceutical industry, N-boc-4-chlorobenzenesulfonamide is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of the amine functionality during complex synthetic routes.

Mechanism of Action

The mechanism of action of N-boc-4-chlorobenzenesulfonamide primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality by preventing unwanted reactions. During deprotection, the Boc group is cleaved under acidic conditions, releasing the free amine. This process involves the formation of a carbamic acid intermediate, which subsequently decomposes to yield the amine and carbon dioxide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Boc-4-chlorobenzenesulfonamide with two structurally related sulfonamides, focusing on substituent effects and inferred properties.

3-Amino-4-Chloro-N-Cyclopentylbenzenesulfonamide

Structural Features :

Key Comparisons :

Reactivity: The amino group at the 3-position increases basicity and nucleophilicity compared to the Boc-protected nitrogen in the target compound. This could enhance reactivity in coupling reactions or interactions with biological targets.

Solubility : The Boc group’s hydrophobicity may lower aqueous solubility relative to the cyclopentyl analog, which has a smaller aliphatic substituent.

4-Chloro-N-((4-Chlorophenyl)sulfonyl)-N-((5-Oxo-4,4-Diphenyltetrahydrofuran-2-yl)Methyl)Benzenesulfonamide (Compound 4a’)

Structural Features :

Key Comparisons :

Electronic Effects: The dual sulfonamide groups may amplify electron-withdrawing effects, increasing acidity compared to mono-sulfonamides like N-Boc-4-chlorobenzenesulfonamide.

Biological Interactions: The extended structure could enable multi-target binding, unlike the simpler mono-sulfonamide scaffold of the Boc-protected compound.

Structural and Functional Comparison Table

| Compound Name | Substituents/Features | Molecular Weight (g/mol) | Key Properties (Inferred) |

|---|---|---|---|

| N-Boc-4-chlorobenzenesulfonamide | Boc-protected N, 4-Cl on benzene | Not available | Acid-labile protection, hydrophobic |

| 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide | Cyclopentyl-N, 3-NH2, 4-Cl | 274.77 | Increased basicity, reduced steric bulk |

| Compound 4a’ (bis-sulfonamide) | Dual 4-Cl-sulfonamides, tetrahydrofuran core | Not available | High lipophilicity, multi-target potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.